molecular formula C19H20N4O3S B2907327 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-79-1

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2907327
CAS No.: 946335-79-1
M. Wt: 384.45
InChI Key: IOHRFHXGHBRFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule compound designed for preclinical research. It is built on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This scaffold has been identified as a key structure in the development of potent and selective enzyme inhibitors. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been reported as potent inhibitors of targets like protoporphyrinogen IX oxidase (PPO) in herbicide research and have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs) . The primary research value of this compound lies in its potential application in oncology and signal transduction research. The molecular architecture, which incorporates a 4-phenylpiperazine group, is frequently utilized in the design of kinase inhibitors . Kinases are critical targets in cancer therapy, and compounds featuring the thieno[2,3-d]pyrimidine core have demonstrated significant antiproliferative activity in cellular models. Research has shown that such compounds can induce cell cycle arrest and deactivate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival . This makes them valuable tools for investigating novel therapeutic strategies for cancers, including non-small cell lung cancer (NSCLC) . This product is designated "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to safe laboratory practices and consult all relevant Safety Data Sheets (SDS) before use.

Properties

IUPAC Name

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-20-16(24)14-12-15(27-18(14)21(2)19(20)26)17(25)23-10-8-22(9-11-23)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHRFHXGHBRFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions.

    Final Functionalization: The carbonyl group is introduced via acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key variations include substituent type, linker groups, and core heterocycles, which influence bioactivity and physicochemical properties.

Structural and Functional Modifications

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine-dione Derivatives

Compound Name / ID Core Structure 6-Position Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidine-dione 4-Phenylpiperazine-1-carbonyl ~453.46* Inferred receptor antagonism
6a () Thieno[2,3-d]pyrimidine-dione 3-[2-(4-Phenylpiperazin-1-yl)ethyl] ~433.50* 5-HT2A receptor antagonist
TAK-013 () Thieno[2,3-d]pyrimidine-dione p-Methoxyureidophenyl ~627.60* LHRH receptor antagonist
CAS 2292197-92-1 () Thieno[2,3-d]pyrimidine-dione Trifluoromethyl ~264.22 Not reported
5,6-Dimethylpyrido[2,3-d]pyrimidine-dione () Pyrido[2,3-d]pyrimidine-dione Methyl (5,6-positions) 191.19 Not reported

*Calculated based on molecular formulas.

Key Findings

Substituent Effects on Bioactivity: The 4-phenylpiperazine-1-carbonyl group in the target compound may enhance binding to aminergic receptors (e.g., 5-HT2A) due to its ability to form hydrogen bonds with residues like Ser904 and Gly863 in PARP-1, as seen in pyrano[2,3-d]pyrimidine-dione derivatives . Compound 6a () demonstrates that introducing a flexible ethyl linker between the piperazine and core improves 5-HT2A antagonism (Ki < 10 nM), suggesting that substituent positioning and mobility critically influence receptor engagement . TAK-013 () highlights the impact of biaryl substituents on potency, achieving sub-nanomolar IC50 values against LHRH receptors via hydrophobic and π-stacking interactions .

Core Heterocycle Modifications: Replacing the thiophene ring in thieno[2,3-d]pyrimidine-diones with a pyridine (as in pyrido[2,3-d]pyrimidine-diones) alters electronic properties.

Electron-Withdrawing Groups :

  • Derivatives with trifluoromethyl groups () exhibit increased metabolic stability due to the electron-withdrawing nature of CF3, though their activity remains uncharacterized .

Biological Activity

1,3-Dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the thieno[2,3-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against several cancer cell lines. Notably:

  • Inhibition of Tumor Cell Proliferation : Compounds derived from thieno[2,3-d]pyrimidine showed significant inhibition of proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM depending on the specific derivative tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups in the structure enhances potency by stabilizing reactive intermediates involved in cellular signaling pathways .

Antibacterial Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antibacterial properties:

  • Broad Spectrum Activity : Several studies indicated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .
  • Mechanism : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been documented in various models:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies revealed that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Application in Disease Models : Animal models of inflammation demonstrated that treatment with these compounds resulted in reduced edema and inflammatory cell infiltration in tissues .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be influenced by modifications in its chemical structure. Key observations include:

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Piperazine substitutionEnhanced receptor binding affinity
Alkyl substitutions at N positionsAltered solubility and bioavailability

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated that compounds similar to 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl) effectively inhibited tumor growth in xenograft models of breast cancer .
  • Infection Models : In a murine model of bacterial infection, derivatives exhibited significant protective effects against lethal doses of pathogens like E. coli when administered prophylactically .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of a thieno[2,3-d]pyrimidine core followed by alkylation. For example:

  • Step 1 : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., acetic acid or POCl₃) to form the pyrimidine-dione ring .
  • Step 2 : Alkylation at the N1 position using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base. Reaction optimization includes solvent choice (polar aprotic solvents preferred), temperature (60–80°C), and stoichiometric ratios (1:1.2 for alkylating agents) .
  • Step 3 : Introduction of the 4-phenylpiperazine-1-carbonyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at the C6 position .

Q. How is structural characterization performed to confirm purity and regiochemistry?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at N1/N3, piperazine coupling at C6) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thieno-pyrimidine ring planarity, dihedral angles between substituents) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial : Agar well diffusion or microdilution assays against S. aureus, E. coli, and P. aeruginosa (MIC values compared to streptomycin as a reference) .
  • Enzyme inhibition : PARP-1 inhibition assays using fluorescence-based NAD⁺ depletion protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Methodology :

  • Variation of substituents : Replace the 4-phenylpiperazine group with fluorophenyl or methoxyphenyl analogs to assess impact on binding affinity .
  • Core modifications : Introduce methyl or trifluoroethyl groups at C5 to alter steric/electronic profiles .
  • Data analysis : Use IC₅₀ values from dose-response curves to quantify potency shifts. For example, fluorinated analogs may improve membrane permeability but reduce solubility .

Q. How do crystallographic and molecular docking studies resolve contradictory bioactivity data?

  • Methodology :

  • Crystallography : Determine if conformational changes (e.g., dihedral angles >85° between thieno-pyrimidine and aryl groups) affect target binding .
  • Docking (AutoDock Vina) : Simulate interactions with targets like PARP-1 or bacterial TrmD. Focus on hydrogen bonding (e.g., carbonyl groups with Ser904 in PARP-1) and π-π stacking (e.g., phenyl groups with aromatic residues) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to identify false positives .

Q. What strategies mitigate low yields in the alkylation step of the synthesis?

  • Methodology :

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
  • Temperature gradients : Use microwave-assisted synthesis (80°C, 30 min) for faster kinetics .

Data Contradiction and Validation

Q. How to address discrepancies in reported antimicrobial activity across studies?

  • Methodology :

  • Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24h) .
  • Structural analogs : Compare MIC values of 6-(imidazo[1,2-a]pyridin-2-yl) vs. 6-(1,3,4-oxadiazol-2-yl) derivatives to isolate substituent effects .
  • Resistance testing : Evaluate efflux pump inhibitors (e.g., CCCP) to rule out bacterial resistance mechanisms .

Methodological Tools

Q. Which computational tools predict pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodology :

  • SwissADME : Calculate logP (target <3 for oral bioavailability) and topological polar surface area (TPSA <140 Ų) .
  • Molecular dynamics (GROMACS) : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM36) .

Tables for Key Data

Parameter Typical Value Reference
Alkylation yield (DMF/K₂CO₃)65–75%
PARP-1 IC₅₀0.8–1.2 µM
MIC (P. aeruginosa)12.5 µg/mL (vs. 25 µg/mL streptomycin)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.